![molecular formula C21H21BrFNO3 B1327324 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone CAS No. 898756-36-0](/img/structure/B1327324.png)
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . It’s a derivative formed from the condensation of cyclohexanone .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane, a part of the compound, is represented by the empirical formula C7H13NO2 . The SMILES string representation is C1CC2(CC1)OCCO2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . The assay (GC, area%) is ≥ 98.0 % (a/a) and the density (d 20°C/ 4°C) is 1.110 - 1.115 .Scientific Research Applications
a. Sigma-1 Receptor Ligands: The compound’s piperidine derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , has shown high affinity for σ1 receptors and selectivity for σ2 receptors and the vesicular acetylcholine transporter . Investigating its binding properties and pharmacological effects could lead to the development of new therapeutic agents.
b. Anti-Inflammatory Agents: In an acute ulcerative colitis model, a related compound demonstrated better metabolic stability and more effective anti-inflammatory effects than sunitinib. Its mechanism of action involves modulation of TYK2/JAK1-regulated genes and regulation of Th1, Th2, and Th17 cell formation . Further exploration of this compound’s anti-inflammatory potential is warranted.
a. Synthesis:- Safety Information : Causes skin and eye irritation; may cause respiratory irritation. Handle with precautions .
Safety and Hazards
The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) or eyes (P305 + P351 + P338) .
Mechanism of Action
Biochemical Pathways
Given its structure, it may potentially influence pathways involving spirocyclic compounds
Pharmacokinetics
Its physicochemical properties such as boiling point (108 - 110 °c at 35 hpa) and density (1.117 g/cm3) suggest that it may have certain pharmacokinetic characteristics. For instance, its relatively high boiling point and density may impact its absorption and distribution within the body.
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBISKFFTGWVRLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643777 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone | |
CAS RN |
898756-36-0 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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